

Application Notes and Protocols for the Quantification of Lanthanum Carbonate

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Compound of Interest

Compound Name: Lanthanum Carbonate

Cat. No.: B10761190

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These application notes provide detailed methodologies for the quantitative analysis of lanthanum in various samples, particularly from **lanthanum carbonate** formulations. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Application: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive and specific method for the determination of lanthanum and other elemental impurities at trace and ultra-trace levels in a variety of sample matrices, including pharmaceutical ingredients, finished products, and biological samples.^{[1][2][3]}

Experimental Protocol

a. Instrumentation:

- An Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) equipped with a collision/reaction cell to minimize polyatomic interferences.^{[2][4]} An example instrument is the Agilent 7900 ICP-MS.^[1]
- Microwave digestion system for sample preparation.^[2]

b. Reagents and Materials:

- Lanthanum standard solution (1000 µg/mL).
- Internal standard solution (e.g., Yttrium, Y).
- High-purity nitric acid (HNO₃) and hydrochloric acid (HCl).
- Deionized water (18.2 MΩ·cm).

c. Sample Preparation (Microwave Digestion):

- Accurately weigh approximately 50 mg of the **lanthanum carbonate** sample into a clean microwave digestion vessel.[\[5\]](#)
- Add 1 mL of concentrated nitric acid and 0.25 mL of concentrated hydrochloric acid to the vessel.[\[5\]](#)
- Seal the vessels and place them in the microwave digestion system.
- Ramp the temperature to 180°C over 15 minutes and hold for 30 minutes.
- Allow the vessels to cool to room temperature.
- Carefully open the vessels and dilute the digested sample solution to a final volume of 50 mL with deionized water.

d. ICP-MS Analysis:

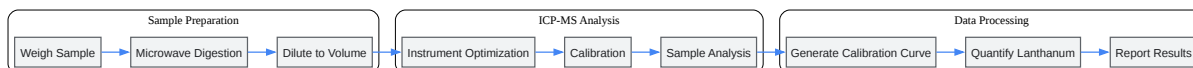
- Optimize the ICP-MS instrument parameters, including nebulizer gas flow rate, RF power, and lens voltages, to achieve maximum sensitivity for lanthanum (¹³⁹La).[\[3\]](#)[\[4\]](#)
- Prepare a series of calibration standards by diluting the lanthanum standard solution to concentrations ranging from 0.1 to 5 µg/L.[\[3\]](#) The internal standard should be added to all standards and samples.
- Aspirate the blank, calibration standards, and sample solutions into the ICP-MS.
- Monitor the signal for ¹³⁹La.[\[3\]](#)

- Construct a calibration curve by plotting the intensity of the lanthanum signal against the concentration of the standards.
- Determine the concentration of lanthanum in the sample solutions from the calibration curve.

Quantitative Data Summary

Parameter	Value	Reference
Linearity Range	0.1 - 5 µg/L	[3]
Correlation Coefficient (R ²)	0.99	[3]
Limit of Quantification (LOQ)	0.1 µg/L	[3]
Accuracy	>95%	[3]
Precision (%RSD)	<5%	[3]

Workflow Diagram



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Caption: Workflow for Lanthanum Quantification by ICP-MS.

Ion Chromatography (IC)

Application: Ion chromatography is a reliable and cost-effective method for the determination of lanthanum in pharmaceutical dosage forms, such as chewable tablets.[6][7] It offers good sensitivity and reproducibility for quality control purposes.[6]

Experimental Protocol

a. Instrumentation:

- Ion chromatograph equipped with a non-suppressed conductivity detector.[6]
- Cation exchange guard column (e.g., C4 guard column, 150mm x 4.0 µm).[8]

b. Reagents and Materials:

- **Lanthanum Carbonate** (Analytical Reference Standard).
- Methanesulfonic acid (HPLC grade).[6]
- Nitric acid (5mM solution).[8]
- Deionized water (18.2 MΩ·cm).

c. Chromatographic Conditions:

- Mobile Phase: 6mM Methanesulfonic acid or 5mM Nitric acid.[6][8]
- Flow Rate: 1.2 mL/min or 0.4 mL/min.[6][8]
- Column Temperature: 30°C.[8]
- Detection: Non-suppressed conductivity.[6]

d. Sample and Standard Preparation:

- Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of **Lanthanum Carbonate** reference standard in a suitable solvent (e.g., dilute nitric acid) and dilute to a known volume.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1.0 mg/L to 20 mg/L.[6]
- Sample Preparation: Crush a tablet and dissolve a portion equivalent to a known amount of **lanthanum carbonate** in a suitable solvent. Filter the solution and dilute to fall within the calibration range.

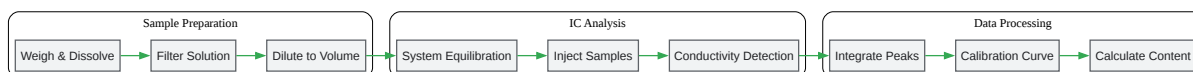
e. Analysis:

- Equilibrate the IC system with the mobile phase until a stable baseline is achieved.
- Inject the blank, calibration standards, and sample solutions into the chromatograph.
- Record the chromatograms and measure the peak areas corresponding to lanthanum.
- Construct a calibration curve by plotting peak area against concentration.
- Calculate the lanthanum content in the sample.

Quantitative Data Summary

Parameter	Value	Reference
Linearity Range	1.0 - 20.0 mg/L	[6][7]
Correlation Coefficient (R^2)	0.99996	[6][7]
Limit of Detection (LOD)	0.4 mg/L	[6][9]
Limit of Quantification (LOQ)	1.0 mg/L	[6][9]
Recovery	98% - 102%	[8]
Precision (%RSD)	0.51% (for standard)	[6]

Workflow Diagram



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Caption: Workflow for Lanthanum Quantification by Ion Chromatography.

UV-Vis Spectrophotometry

Application: UV-Vis spectrophotometry offers a simple and accessible method for lanthanum determination. This technique relies on the formation of a colored complex between lanthanum and a chromogenic reagent.[\[10\]](#)[\[11\]](#)

Experimental Protocol

a. Instrumentation:

- Double beam UV-Vis spectrophotometer.[\[10\]](#)
- Matched 10 mm quartz cells.[\[10\]](#)
- pH meter.

b. Reagents and Materials:

- Lanthanum(III) stock solution (1000 µg/mL).[\[11\]](#)
- Chromogenic reagent (e.g., Bromopyrogallol Red (BPR), o-Methoxy Phenylthiourea (OMePT), or Xylenol Orange).[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Surfactant (e.g., Cetylpyridinium Chloride (CPC)).[\[11\]](#)
- Buffer solution to maintain the optimal pH (e.g., pH 4.61).[\[11\]](#)

c. Procedure (using BPR and CPC):

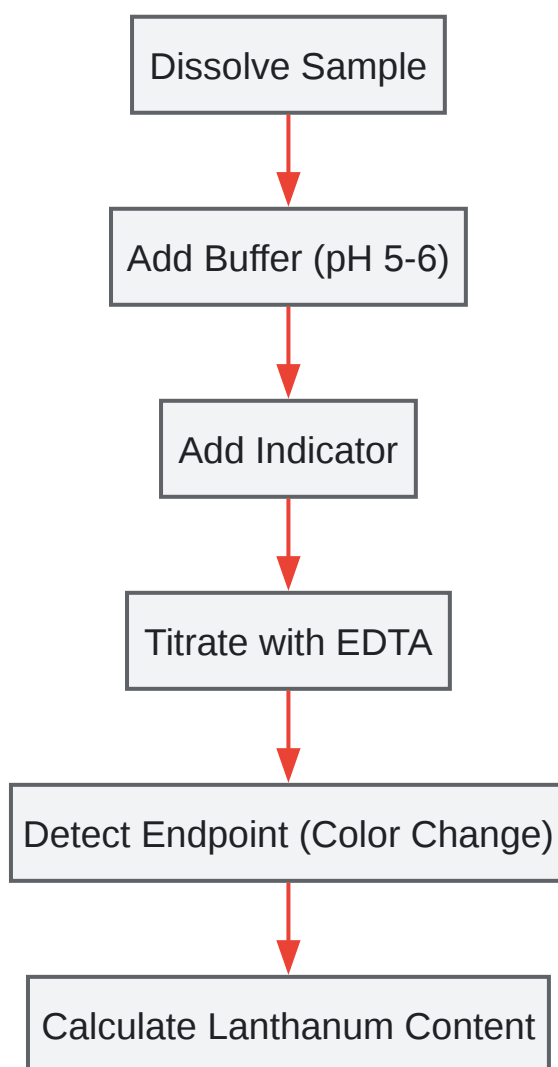
- In a series of 10 mL volumetric flasks, add increasing aliquots of the lanthanum working solution (e.g., to cover the range of 0.125 – 5.0 µg/mL).[\[11\]](#)
- To each flask, add the BPR solution and the CPC solution.
- Adjust the pH to 4.61 using a suitable buffer.[\[11\]](#)
- Dilute to the mark with deionized water and mix well.
- Allow the color to develop for the specified time.

- Measure the absorbance of the blue ternary complex at the wavelength of maximum absorbance ($\lambda_{\text{max}} = 661 \text{ nm}$) against a reagent blank.[\[11\]](#)
- Construct a calibration curve of absorbance versus concentration.
- Prepare the sample solution similarly and measure its absorbance to determine the lanthanum concentration.

Quantitative Data Summary

Parameter	Value (with BPR-CPC)	Reference
Linearity Range	0.125 – 5.0 $\mu\text{g/mL}$	[11]
Correlation Coefficient (r^2)	0.9987	[11]
Molar Absorptivity (ϵ)	$5.39 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	[11]
Limit of Detection (LOD)	0.0630 $\mu\text{g/mL}$	[11]
Limit of Quantification (LOQ)	0.0817 $\mu\text{g/mL}$	[11]
Precision (%RSD)	0.126 - 1.705	[11]

Workflow Diagram



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